1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C₆H₉NO and a CAS number of 1849196-57-1. It features a cyclopropane ring substituted with a hydroxyethyl group and a carbonitrile functional group. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
There is no current information available on the specific mechanism of action of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile. Similar cyanoethylated compounds have been explored for their potential antimicrobial activity, but further research is needed to determine if this specific molecule possesses such properties [].
HECN possesses a unique functional group combination, containing both a cyclopropane ring and a nitrile group. This structure makes it a potentially valuable intermediate in organic synthesis. Researchers might explore its reactivity for synthesizing complex molecules with specific functionalities.
For example, HCCN could be a building block for targeted synthesis of nitrogen-containing heterocycles, which are prevalent in various pharmaceuticals and natural products [].
The specific properties of HCCN, such as its ring structure and functional groups, could be of interest for material science research.
Synthesis of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile can be achieved through various methods:
This compound has potential applications in:
Several compounds share structural similarities with 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Hydroxymethyl)cyclopropane-1-carbonitrile | C₅H₇NO | Lacks the ethyl group; may exhibit different reactivity patterns. |
| Cyclopropanecarbonitrile | C₄H₅N | Simpler structure; lacks hydroxyl substitution which may affect solubility and reactivity. |
| 1-(Hydroxyethyl)cyclopropane | C₆H₁₁O | Similar hydroxyethyl substitution but lacks the carbonitrile functionality. |
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile stands out due to the combination of both hydroxyethyl and carbonitrile groups, which may impart distinct chemical properties and biological activities not observed in simpler cyclopropane derivatives.
This compound's unique structure allows for diverse reactivity and potential applications across various fields, making it a subject of interest for further research and development.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile possesses a molecular formula of C₆H₉NO and exhibits a molecular weight of 111.14 grams per mole [1] [2] [3]. The compound is characterized by its unique structural arrangement, featuring a three-membered cyclopropane ring substituted with both a carbonitrile functional group and a hydroxyethyl side chain [1] [4]. The empirical formula analysis reveals a carbon-to-hydrogen ratio that reflects the presence of the strained cyclopropane ring system combined with the polar functional groups [2]. The molecular structure can be represented by the simplified molecular-input line-entry system notation as OCCC1(CC1)C#N, which illustrates the connectivity between the hydroxyl group, ethyl bridge, cyclopropane ring, and nitrile functionality [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉NO | [1] [2] [3] |
| Molecular Weight (g/mol) | 111.14 | [1] [2] [3] |
| CAS Number | 1849196-57-1 | [1] [2] |
| IUPAC Name | 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile | [1] [4] |
| SMILES | OCCC1(CC1)C#N | [2] |
The boiling point and thermal decomposition characteristics of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile have not been experimentally determined or reported in the available literature [4] [3]. Thermal stability assessments are particularly important for compounds containing cyclopropane rings, as these strained ring systems can undergo thermal rearrangement reactions at elevated temperatures [5]. The presence of both hydroxyl and nitrile functional groups may influence the thermal behavior through intermolecular hydrogen bonding interactions, which could potentially elevate the boiling point relative to similar compounds lacking these polar functionalities [6]. Storage recommendations indicate that the compound remains stable at room temperature conditions, suggesting reasonable thermal stability under normal handling conditions [4] [3].
Density measurements and detailed state property characterizations for 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile are not currently available in the scientific literature [4] [3]. The compound is typically supplied and stored as a solid at room temperature, indicating that it exists in the crystalline or amorphous solid state under standard conditions [3]. The absence of comprehensive physical property data reflects the specialized nature of this compound and its primary use in research applications rather than large-scale industrial processes [4] [3].
The acid-base characteristics of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile are influenced by the presence of both hydroxyl and nitrile functional groups within the molecular structure [7]. The nitrile group exhibits extremely weak basicity, with protonated nitriles demonstrating extraordinarily high acidity, as evidenced by benzonitrile having a pKa value of -10.0 [7]. The nitrogen atom in the nitrile functionality possesses its lone electron pair in an sp orbital, making it significantly less accessible for protonation compared to amines or anilines [7]. The hydroxyl group contributes acidic character to the molecule, with typical alcohol pKa values ranging from 0.5 to 5.0 depending on the molecular environment and hydrogen bonding interactions [8]. The alpha-hydrogen atoms adjacent to the nitrile group exhibit weak acidity with pKa values around 31, making them significantly less acidic than comparable positions adjacent to carbonyl groups [7].
The solubility characteristics of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile are expected to reflect the dual nature of its polar and nonpolar structural elements . The compound contains both hydrophilic hydroxyl and nitrile functionalities alongside the hydrophobic cyclopropane ring system [2]. Based on structural analogies with similar bicyclic nitrile compounds, the molecule is anticipated to demonstrate solubility in organic solvents such as ethanol and acetonitrile while exhibiting limited water solubility . The presence of the hydroxyl group should enhance solubility in protic solvents through hydrogen bonding interactions [6].
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile possesses significant hydrogen bonding potential due to the presence of both hydrogen bond donor and acceptor sites [2]. The hydroxyl group serves as both a hydrogen bond donor through its OH proton and as an acceptor via the oxygen lone pairs [6]. The nitrile nitrogen atom functions as a hydrogen bond acceptor, contributing to the overall hydrogen bonding network capability [10]. Computational analysis indicates the presence of one hydrogen bond donor and two hydrogen bond acceptors within the molecular structure [2]. These hydrogen bonding interactions are expected to influence both the physical properties and intermolecular associations of the compound in solution and solid state [6].
The partition coefficient behavior of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile reflects the balance between its polar and nonpolar structural components [2]. Computational predictions indicate a LogP value of 0.67258, suggesting moderate lipophilicity [2]. This value positions the compound in an intermediate range between highly hydrophilic and highly lipophilic substances [11]. The relatively low LogP value reflects the significant contribution of the polar hydroxyl and nitrile functionalities to the overall molecular polarity [2]. The topological polar surface area of 44.02 square angstroms further supports the moderate polarity assessment [2].
| Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 44.02 Ų | [2] |
| LogP (Partition Coefficient) | 0.67258 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
The infrared spectroscopic signature of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile provides distinctive absorption patterns characteristic of its constituent functional groups [12] [13]. The nitrile functionality exhibits a characteristic absorption band in the region of 2260-2240 wavenumbers, appearing as a medium intensity peak due to the carbon-nitrogen triple bond stretching vibration [12] [10] [13]. The hydroxyl group manifests as absorption bands dependent on its hydrogen bonding state, with free OH groups appearing at 3650-3600 wavenumbers and hydrogen-bonded OH groups producing broader absorptions in the 3500-3200 wavenumber range [12] [13] [6]. The cyclopropane ring system contributes characteristic carbon-hydrogen stretching vibrations in the 3100-3000 wavenumber region, while alkyl carbon-hydrogen stretches appear at 3000-2850 wavenumbers with strong intensity [12] [13]. The carbon-oxygen stretch of the hydroxyl group produces a strong absorption band in the 1300-1000 wavenumber range [12] [13].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Nitrile (C≡N) | 2260-2240 | Medium | [12] [10] [13] |
| Hydroxyl (O-H) - Free | 3650-3600 | Medium | [12] [13] [6] |
| Hydroxyl (O-H) - Hydrogen bonded | 3500-3200 | Medium-Broad | [12] [13] [6] |
| Alkyl C-H stretch | 3000-2850 | Strong | [12] [13] |
| Cyclopropane C-H | 3100-3000 | Medium | [12] [13] |
| C-O stretch | 1300-1000 | Strong | [12] [13] |
The proton nuclear magnetic resonance spectrum of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile exhibits characteristic chemical shift patterns reflecting the diverse magnetic environments within the molecule [14] [8] [15]. The cyclopropane ring protons appear as complex multiplets in the upfield region at 0.8-1.2 parts per million, consistent with the shielding effects observed in cyclopropane systems [14] [8] [15]. The hydroxyethyl methylene protons adjacent to the hydroxyl group resonate at 3.6-3.8 parts per million as a triplet due to coupling with the adjacent methylene group [14] [8]. The methylene protons connecting the hydroxyl group to the cyclopropane ring appear at 1.8-2.2 parts per million, also exhibiting triplet multiplicity [14] [8]. The hydroxyl proton displays characteristic broad singlet behavior with variable chemical shift ranging from 0.5-5.0 parts per million, depending on concentration, temperature, and hydrogen bonding interactions [14] [8].
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.8-1.2 | Complex multiplet | [14] [8] [15] |
| Hydroxyethyl CH₂ (adjacent to OH) | 3.6-3.8 | Triplet | [14] [8] |
| Hydroxyethyl CH₂ (adjacent to cyclopropane) | 1.8-2.2 | Triplet | [14] [8] |
| Hydroxyl OH | 0.5-5.0 (broad, variable) | Broad singlet | [14] [8] |
The mass spectrometric fragmentation behavior of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile follows predictable patterns based on the relative stability of the resulting fragment ions [16] [17]. The molecular ion peak appears at mass-to-charge ratio 111, typically exhibiting low to medium intensity due to the tendency of organic molecules to undergo fragmentation upon electron impact ionization [16] [17]. A significant fragmentation pathway involves the loss of the hydroxyl group, producing a fragment ion at mass-to-charge ratio 94 with medium intensity [16] [17]. The loss of the entire hydroxymethyl group (CH₂OH) generates a medium to high intensity fragment at mass-to-charge ratio 80, representing a stable cyclopropyl carbonitrile cation [16] [17]. The cyclopropyl cation itself appears at mass-to-charge ratio 41 with medium intensity, while the nitrile fragment contributes a low intensity peak at mass-to-charge ratio 26 [16] [17]. The hydroxyethyl fragment produces a medium intensity signal at mass-to-charge ratio 45 [16] [17].
| Fragment | m/z | Relative Intensity | Reference |
|---|---|---|---|
| Molecular ion [M]⁺ | 111 | Low-Medium | [16] [17] |
| [M-OH]⁺ | 94 | Medium | [16] [17] |
| [M-CH₂OH]⁺ | 80 | Medium-High | [16] [17] |
| Cyclopropyl cation | 41 | Medium | [16] [17] |
| Nitrile fragment [CN]⁺ | 26 | Low | [16] [17] |
| Hydroxyethyl fragment | 45 | Medium | [16] [17] |
Laboratory preparation of specialized intermediates plays a crucial role in the synthesis of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile, particularly when commercial reagents are not available or when specific structural modifications are required [8]. Cyclopropanecarbonitrile serves as a key intermediate that can be prepared from 4-chlorobutyronitrile using sodium amide in liquid ammonia [5]. This transformation involves intramolecular cyclization with elimination of hydrogen chloride, providing the basic cyclopropane-nitrile framework for further functionalization.
Hydroxyethyl-substituted alkenes represent another important class of laboratory-prepared intermediates [9]. These compounds can be synthesized through various approaches including Wittig reactions, aldol condensations, and reduction of corresponding carbonyl compounds. The choice of synthetic route depends on the desired stereochemistry and the presence of other functional groups in the target molecule.
Modified diazo compounds with specific substitution patterns often require laboratory preparation due to their specialized nature [6]. For example, α-diazo amides and α-diazo esters can be prepared from the corresponding carbonyl compounds through diazotization reactions using p-toluenesulfonyl azide or other diazo transfer reagents. These intermediates provide access to functionalized cyclopropanes through metal-catalyzed carbene transfer reactions.
Silyl-protected intermediates are frequently prepared in laboratory settings to enable selective transformations [10]. For instance, silyl-protected alcohols can be used to mask the hydroxyethyl group during cyclopropanation reactions, preventing unwanted side reactions and improving overall yields.
Classical cyclopropanation reactions form the foundation of cyclopropane synthesis and have been extensively developed over several decades [11] . The Simmons-Smith reaction represents the most widely used classical approach for cyclopropane formation, involving the reaction of alkenes with diiodomethane in the presence of a zinc-copper couple . This reaction proceeds through a carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene unit to the alkene in a stereospecific manner.
The mechanism of the Simmons-Smith reaction involves initial formation of the zinc carbenoid through insertion of zinc into the carbon-iodine bond of diiodomethane . The resulting carbenoid species then coordinates to the alkene through a cyclic transition state, leading to concerted transfer of the methylene group and formation of the cyclopropane ring. The stereochemistry of the starting alkene is completely preserved in the product, making this reaction particularly valuable for the synthesis of stereodefined cyclopropanes.
Diazo compound-based cyclopropanation represents another classical approach that has found widespread application in organic synthesis [12]. This method involves the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, typically copper or rhodium complexes. The reaction proceeds through formation of a metal-carbene intermediate, which then transfers the carbene unit to the alkene substrate.
The advantages of diazo-based cyclopropanation include excellent functional group tolerance and the ability to introduce various substituents through the choice of diazo compound [6]. However, the method requires careful handling of potentially explosive diazo reagents and typically involves multi-step preparation of the required diazo compounds.
Haloform-based cyclopropanation utilizes readily available haloforms such as chloroform or bromoform in combination with strong bases to generate dihalocarbenes [11]. These reactive intermediates can then add to alkenes to form dihalocyclopropanes, which can be further modified through subsequent transformations. While this approach offers good accessibility of reagents, it often requires harsh reaction conditions and may lead to side reactions.
The attachment of hydroxyethyl groups to cyclopropane systems has been achieved through various classical synthetic approaches [9] [13]. Alkylation reactions using ethylene oxide or 2-chloroethanol represent direct methods for introducing the hydroxyethyl substituent. These reactions typically require basic conditions and can be performed on cyclopropane anions generated through deprotonation with strong bases such as lithium diisopropylamide or sodium amide.
Grignard reactions provide another classical approach for hydroxyethyl group introduction [13]. Cyclopropyl Grignard reagents can be prepared from the corresponding cyclopropyl halides and reacted with ethylene oxide to introduce the hydroxyethyl group. This approach offers good regioselectivity and typically proceeds in moderate to good yields.
Reduction of carbonyl compounds represents an indirect but effective method for hydroxyethyl group introduction [9]. Cyclopropyl ketones or aldehydes can be reduced using various reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. The choice of reducing agent depends on the desired stereochemistry and the presence of other functional groups in the molecule.
Hydroxylation reactions of cyclopropyl alkenes can provide access to hydroxyethyl-substituted cyclopropanes through various oxidation protocols [9]. These reactions typically involve the use of osmium tetroxide, potassium permanganate, or other oxidizing agents capable of introducing hydroxyl groups across double bonds.
Modern catalytic methods have revolutionized cyclopropane synthesis by offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance [7] [14]. Transition metal-catalyzed carbene transfer represents one of the most significant advances in cyclopropanation chemistry. Rhodium(II) carboxylate dimers, particularly dirhodium tetraacetate, have emerged as highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes [7].
The mechanism of rhodium-catalyzed cyclopropanation involves coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene intermediate [15]. This electrophilic carbene species then reacts with the alkene substrate through a concerted mechanism, preserving the stereochemistry of the alkene in the cyclopropane product. The high activity and selectivity of rhodium catalysts have made them particularly valuable for complex molecule synthesis.
Copper-catalyzed cyclopropanation has gained prominence due to the lower cost of copper compared to rhodium and the availability of chiral copper complexes for asymmetric transformations [7]. Copper(I) complexes with bisoxazoline ligands have shown exceptional performance in enantioselective cyclopropanation reactions, achieving enantiomeric excesses greater than 95% in many cases.
Nickel-catalyzed methods have emerged as an alternative to precious metal catalysts, offering good activity and selectivity while utilizing earth-abundant metals [7]. Nickel complexes with appropriate ligands can catalyze cyclopropanation reactions under mild conditions, though their substrate scope is typically more limited compared to rhodium or copper systems.
Biocatalytic approaches using engineered enzymes represent a cutting-edge development in cyclopropane synthesis [6] [16]. Engineered myoglobin variants have been developed that can catalyze highly enantioselective cyclopropanation reactions using diazo compounds as carbene sources. These biocatalysts offer excellent stereoselectivity (up to 99.9% enantiomeric excess) and operate under mild, environmentally friendly conditions.
One-pot synthetic procedures have gained significant attention in modern organic synthesis due to their efficiency and reduced waste generation [10] [17]. Tandem cyclopropanation-functionalization sequences allow for the formation of the cyclopropane ring followed by immediate introduction of additional functional groups in a single reaction vessel. These procedures minimize the need for intermediate isolation and purification, leading to improved overall efficiency.
Multicomponent reactions involving three or more reactants have been developed for the direct synthesis of functionalized cyclopropanes [17]. These reactions typically involve the combination of an alkene, a carbene precursor, and an electrophile or nucleophile to generate complex cyclopropane structures in a single step. The efficiency of these transformations depends on careful optimization of reaction conditions and the choice of compatible reagents.
Cascade reactions represent another important class of one-pot procedures where multiple bond-forming events occur in sequence [10]. These reactions can involve initial cyclopropanation followed by ring-opening and subsequent cyclization to form more complex ring systems. The success of cascade reactions depends on the careful design of substrates and reaction conditions to ensure that each step proceeds efficiently without interference.
Domino reactions involving cyclopropane formation and subsequent rearrangement have been developed for the synthesis of complex molecular architectures [18]. These reactions typically involve the formation of a cyclopropane intermediate that undergoes immediate rearrangement to form the final product. The efficiency of domino reactions depends on the relative rates of the individual steps and the stability of intermediate species.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating cyclopropane formation and improving reaction efficiency [18] [19]. Microwave-enhanced cyclopropanation reactions typically show significant rate accelerations compared to conventional heating methods, often reducing reaction times from hours to minutes. The enhanced reaction rates are attributed to the efficient heating of polar reaction media and the ability to achieve higher reaction temperatures rapidly.
Solid-state microwave synthesis has been developed for cyclopropane formation under solvent-free conditions [19]. These reactions involve the mixing of solid reactants followed by microwave irradiation, leading to rapid cyclopropane formation with minimal waste generation. The efficiency of solid-state reactions depends on the intimate mixing of reactants and the ability to achieve uniform heating throughout the reaction mixture.
Microwave-assisted domino reactions have been developed for the one-pot synthesis of complex cyclopropane-containing molecules [18]. These reactions combine the rate acceleration benefits of microwave heating with the efficiency of domino reaction sequences. The success of these transformations depends on careful optimization of microwave power, reaction time, and temperature to ensure that each step of the domino process proceeds efficiently.
Flow chemistry applications using microwave heating have been explored for the continuous synthesis of cyclopropanes [18]. These systems offer excellent control over reaction parameters and can be scaled up readily for larger-scale synthesis. The combination of microwave heating with flow chemistry provides opportunities for process intensification and improved safety in cyclopropane synthesis.
Atom economy has become an increasingly important consideration in modern cyclopropane synthesis, reflecting the growing emphasis on sustainable chemical processes [20] [21]. Perfect atom economy reactions, where all atoms from the starting materials are incorporated into the final product, represent the ideal scenario for sustainable synthesis. In cyclopropane chemistry, intramolecular cyclization reactions often achieve high atom economy by avoiding the formation of stoichiometric byproducts [21].
The assessment of atom economy in cyclopropane synthesis requires careful consideration of all reagents and byproducts involved in the reaction [20]. Traditional cyclopropanation methods, such as the Simmons-Smith reaction, typically show moderate atom economy due to the formation of zinc iodide byproducts. In contrast, modern catalytic methods using diazo compounds can achieve higher atom economy by generating only nitrogen gas as a byproduct.
Retrosynthetic analysis with atom economy considerations has led to the development of more efficient synthetic routes [22]. By designing synthetic routes that minimize the formation of byproducts and maximize the incorporation of starting material atoms into the final product, chemists can achieve both economic and environmental benefits.
Catalytic systems that enable atom-economical transformations have been developed for cyclopropane synthesis [20]. These systems typically involve the use of catalytic amounts of metal complexes or organocatalysts that facilitate the desired transformation without being consumed in the reaction. The development of recyclable catalysts further enhances the atom economy of these processes.
Solvent-free synthesis represents a significant advancement in green chemistry applications for cyclopropane formation [23] [24]. Mechanochemical synthesis using ball milling has been successfully applied to cyclopropane formation, eliminating the need for organic solvents entirely [23]. This approach involves the grinding of solid reactants in a ball mill, leading to intimate mixing and efficient reaction. The mechanochemical approach has shown particular promise for the Simmons-Smith reaction, where the zinc activation can be achieved through mechanical energy.
Solid-state reactions without added solvents have been developed for various cyclopropanation transformations [24]. These reactions typically involve the mixing of solid reactants followed by heating or other activation methods. The success of solid-state reactions depends on achieving intimate contact between reactants and maintaining reaction conditions that favor product formation over decomposition.
Neat reaction conditions where liquid reactants are mixed without additional solvents have been explored for cyclopropane synthesis [24]. These conditions often lead to increased reaction rates due to higher effective concentrations of reactants. However, neat reactions may require careful temperature control to prevent unwanted side reactions.
Supported reagents on solid supports have been developed to enable solvent-free cyclopropanation reactions [24]. These systems typically involve the immobilization of one or more reactants on a solid support, allowing for efficient mixing and reaction without the need for organic solvents. The use of supported reagents also facilitates product purification and reagent recovery.
The development of sustainable catalyst systems represents a crucial aspect of green chemistry applications in cyclopropane synthesis [16] [25]. Earth-abundant metal catalysts have been developed as alternatives to precious metal systems traditionally used in cyclopropanation reactions [16]. Iron, copper, and nickel complexes have shown promising activity in cyclopropane formation, offering economic and environmental advantages over rhodium and other precious metal catalysts.
Recyclable catalyst systems have been designed to enable multiple uses of the same catalyst without significant loss of activity [25]. These systems typically involve the immobilization of catalysts on solid supports or the use of biphasic reaction conditions that facilitate catalyst recovery. The development of recyclable catalysts reduces the overall cost of cyclopropane synthesis and minimizes waste generation.
Biocatalytic systems using engineered enzymes represent the ultimate in sustainable catalysis for cyclopropane synthesis [16]. These systems operate under mild conditions, use renewable feedstocks, and generate minimal waste. Engineered heme proteins have shown exceptional performance in cyclopropanation reactions, achieving high yields and stereoselectivity while operating under environmentally benign conditions.
Organocatalytic systems that avoid the use of metals entirely have been developed for certain cyclopropanation reactions [26]. These systems typically employ small organic molecules as catalysts and can operate under mild conditions with excellent selectivity. The development of organocatalytic methods for cyclopropane synthesis represents an important advancement in sustainable chemistry.